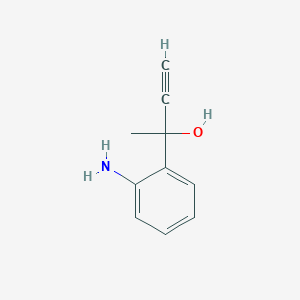

2-(2-Aminophenyl)but-3-yn-2-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-iodoaniline with N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide in the presence of a palladium catalyst and copper iodide. The reaction proceeds through nucleopalladation and tandem cyclization to yield the desired product .

Molecular Structure Analysis

The molecular structure of 2-(2-Aminophenyl)but-3-yn-2-ol consists of an alkyne group (C≡C) attached to a butanol moiety (C-C(OH)-NH2). The amino group is positioned ortho to the alkyne, resulting in a unique arrangement .

Wissenschaftliche Forschungsanwendungen

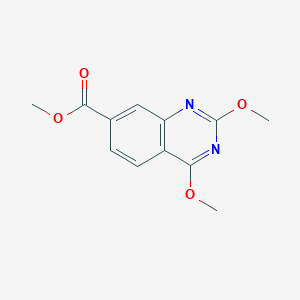

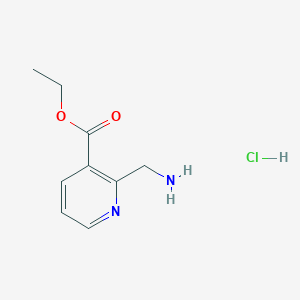

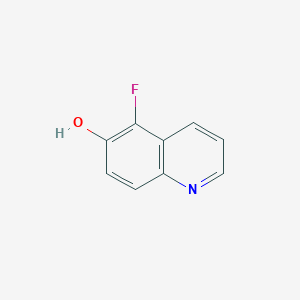

Synthesis of Quinoline and Indole Derivatives

2-(2-Aminophenyl)but-3-yn-2-ol is involved in the synthesis of quinoline and indole derivatives. For instance, when subjected to palladium-catalyzed carbonylation, it forms quinoline-3-carboxylic esters under oxidative conditions and indol-2-acetic esters under nonoxidative conditions (Gabriele et al., 2008).

Complexes Incorporating Amino-Azo-Phenol Ligands

This compound is also used in forming ruthenium and palladium complexes with amino-azo-phenol ligands. These complexes have been studied for their structure, reactivity, and potential catalytic activity (Pattanayak et al., 2015).

Formation of Aryl-Naphthols

It's used in the formation of aryl-naphthols through an intramolecular Pd-mediated α-arylation route. These naphthols are transformed into photochromic naphthopyrans, indicating applications in photochemistry (Aiken et al., 2015).

Development of Fluorescent Biomarkers

2-(2-Aminophenyl)but-3-yn-2-ol derivatives show potential as fluorescent biomarkers for biodiesel quality monitoring. Their low acute toxicity to various biological models suggests their safe use in environmental exposure contexts (Pelizaro et al., 2019).

Antimalarial Activity

Compounds derived from this chemical have been studied for their antimalarial activity. The structure-activity relationships of these compounds provide insights into the development of new antimalarial drugs (Werbel et al., 1986).

Electronics Industry Applications

It's used in synthesizing reactive, end-capped polyimide oligomers for potential use as planarizing coatings in the electronics industry (Harris et al., 1984).

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTQDYBPXAAGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminophenyl)but-3-yn-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

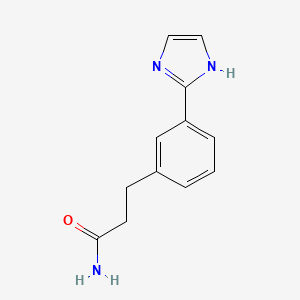

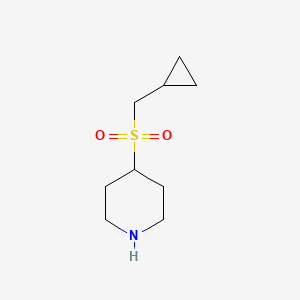

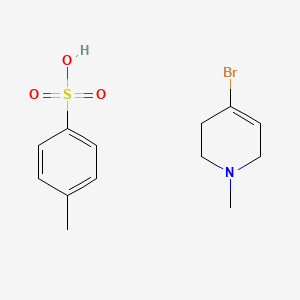

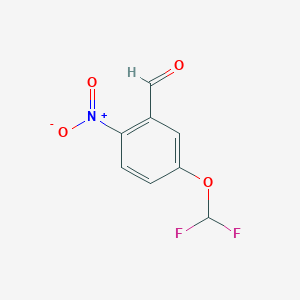

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)